5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole
Description
5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a bromomethyl (-CH₂Br) group at position 5 and a trifluoromethyl (-CF₃) group at position 1 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitutions, cross-coupling reactions, and alkylation processes .
Properties
Molecular Formula |
C5H4BrF3N2 |
|---|---|
Molecular Weight |
229.00 g/mol |
IUPAC Name |
5-(bromomethyl)-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2 |
InChI Key |
CARQDJPLCAFABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(trifluoromethyl)-1H-pyrazole Core
A practical and high-yielding method for synthesizing trifluoromethylated pyrazoles involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which undergoes cyclization with hydrazine derivatives to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This method, reported by Enamine and ACS publications, achieves efficient regioselectivity and can be optimized by controlling reaction conditions and separation based on boiling point vs. pressure diagrams.
Bromination at the 5-(bromomethyl) Position
Selective bromination of the methyl group at the 5-position of the pyrazole ring is typically achieved using N-bromosuccinimide (NBS) under mild conditions. This approach provides good yields and preserves the trifluoromethyl substituent intact. The reaction proceeds smoothly with 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives and can be adapted for 1-substituted pyrazoles with trifluoromethyl groups.
Representative Example from Literature
A typical procedure involves:
- Starting material: 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Reagent: N-bromosuccinimide (NBS).
- Solvent: Usually dichloromethane or similar inert solvent.
- Conditions: Room temperature or slightly elevated temperature.
- Reaction time: Several hours until completion.
- Workup: Extraction, washing, and purification by column chromatography or recrystallization.
Yields reported for bromomethylated pyrazoles are generally in the range of 65-75% with high purity confirmed by NMR and HRMS.
Detailed Synthetic Data and Reaction Conditions
Alternative Synthetic Routes and Functionalization
Lithiation and Bromination : Direct ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole followed by catalytic reductive debromination can be used to introduce functional groups at the 5-position, which can then be brominated to form the bromomethyl derivative.
One-Pot Multi-Step Protocols : Some advanced protocols involve sequential cross-coupling and azide-alkyne cycloaddition reactions to build complex pyrazole derivatives, although these are more relevant for further functionalization rather than direct synthesis of the bromomethyl compound.
Characterization Data Summary
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole and related pyrazole derivatives:
Key Observations:
- Reactivity: The bromomethyl group in the target compound enables alkylation or coupling reactions, unlike bromine directly attached to the pyrazole ring (e.g., 4-bromo derivatives), which are less reactive .
- Biological Activity: Pyrazoles with aryl substituents (e.g., 5-(4-chlorophenyl) in ) exhibit COX-2 inhibitory activity, while the bromomethyl group in the target compound may improve cell permeability compared to polar sulfonamide groups in Celecoxib analogs .
Physicochemical Properties
- Solubility: Pyrazoles with -CF₃ groups are typically lipophilic, but the bromomethyl group may slightly increase polarity compared to methyl or phenyl substituents (e.g., 5-methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole in ) .
- Stability: The -CF₃ group enhances thermal and oxidative stability, as seen in Celecoxib derivatives .
Biological Activity
5-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
This compound features a pyrazole ring substituted with bromomethyl and trifluoromethyl groups. The presence of these electronegative groups influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. In one study, various pyrazole compounds were synthesized and tested against bacterial strains such as E. coli and S. aureus. The results demonstrated that certain derivatives showed significant antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Compound X (Control) | E. coli | 8 µg/mL |
| Compound Y (Control) | S. aureus | 4 µg/mL |
Anticancer Activity
The anticancer potential of pyrazoles has been explored in various studies. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. For instance, compounds with trifluoromethyl substitutions have been linked to enhanced cytotoxicity against different cancer cell lines .
Case Study:
A study investigated the effects of a series of trifluoromethyl-substituted pyrazoles on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability, with IC50 values ranging from 10 to 20 µM, depending on the specific cell line tested .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with several studies highlighting their ability to inhibit inflammatory mediators. For example, compounds derived from pyrazoles were tested for their effects on carrageenan-induced edema in animal models, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazoles is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly influence their pharmacological profiles.
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Effect |
|---|---|
| Trifluoromethyl group at C-3 | Increased cytotoxicity against cancer cells |
| Bromomethyl group at C-5 | Enhanced antibacterial activity |
| Substituents at C-4 | Variable effects on anti-inflammatory response |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Bromination of precursor pyrazoles (e.g., 5-methyl derivatives) using reagents like (N-bromosuccinimide) under radical initiation (e.g., AIBN) in at reflux .
- Step 2 : Trifluoromethylation via nucleophilic substitution with in the presence of a copper catalyst .
- Optimization : Temperature control (60–80°C) and anhydrous conditions minimize side reactions. Yields typically range from 45–70%, with purity confirmed by (e.g., δ 4.5 ppm for -) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Key Spectral Signatures :
| Technique | Diagnostic Peaks |
|---|---|
| at δ 4.3–4.7 ppm (triplet, J = 6 Hz); pyrazole C-H at δ 7.2–7.5 ppm | |
| at δ -62 to -65 ppm | |
| IR | stretch at 550–600 cm; at 1100–1200 cm |
| HRMS | calculated for : 258.9632 . |
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives in enzyme inhibition assays?
- Case Study : Conflicting IC values for carbonic anhydrase inhibition (e.g., 0.8 µM vs. 3.2 µM in duplicate trials) .
- Approach :
- Reproducibility Checks : Standardize assay conditions (pH 7.4, 25°C) and enzyme source (recombinant vs. tissue-extracted).
- Structural Validation : Confirm ligand binding via X-ray crystallography (e.g., pyrazole- interaction with Zn active site) .
- Data Normalization : Use internal controls (e.g., acetazolamide) to adjust for batch-to-batch variability .
Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound?
- Workflow :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electron-rich sites (e.g., C4 vs. C5 positions).
- NBO Analysis : group withdraws electron density, directing electrophiles to C4 (Mulliken charge: -0.12 e) over C5 (-0.08 e) .
- Validation : Compare with experimental halogenation outcomes (e.g., 85% C4-brominated product) .
Q. What crystallographic challenges arise in determining the solid-state structure of halogenated pyrazoles, and how are they addressed?
- Challenges :
- Disorder in bromomethyl groups due to rotational freedom.
- Weak diffraction from light atoms (e.g., , ).
- Solutions :
- Low-Temperature Data Collection : At 100 K to reduce thermal motion.
- Twinned Refinement : For disordered regions (e.g., occupancy split 60:40) .
- Key Metrics : , for high-resolution datasets .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH and temperature?
- Protocol :
- Conditions : Incubate in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 24–72 hours.
- Analysis : Monitor degradation by HPLC (C18 column, acetonitrile/water gradient).
- Findings : Degradation <5% at pH 7 and 25°C; hydrolysis of dominates at pH >9 .
Q. What synthetic modifications enhance the solubility of this compound for aqueous-phase reactions?
- Modifications :
- PEGylation : Introduce polyethylene glycol chains via nucleophilic substitution (e.g., ).
- Salt Formation : React with to generate water-soluble carboxylate derivatives.
- Results : Solubility increases from 0.2 mg/mL (parent) to 15 mg/mL (PEGylated analog) in water .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the cytotoxicity of this compound in cancer cell lines?
- Factors :
- Cell Line Variability : HeLa (IC = 12 µM) vs. MCF-7 (IC = 35 µM) due to differential expression of detox enzymes (e.g., GST) .
- Assay Interference : Bromomethyl group reacts with MTT reagent, causing false positives. Validate via ATP-based assays (e.g., CellTiter-Glo) .
Applications in Drug Discovery
Q. How is this compound utilized as a building block for kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
